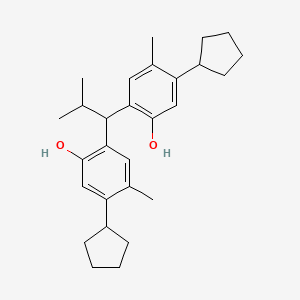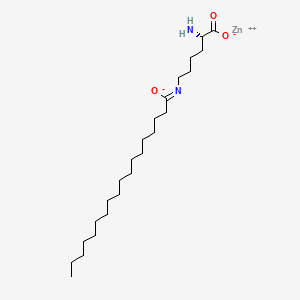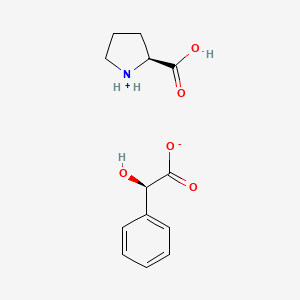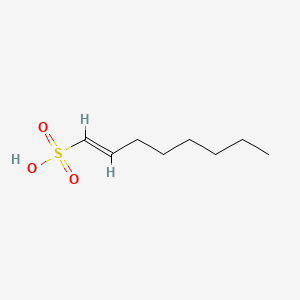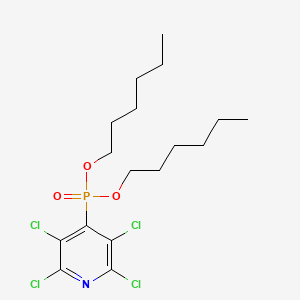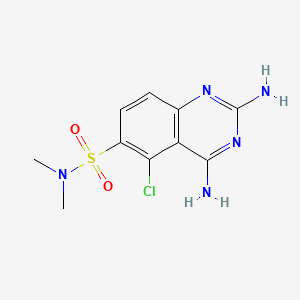
2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4-Diamino-5-chlor-chinazolin-6-sulfonsäure-dimethylamid beinhaltet typischerweise die Chlorsulfonierung von 2,4-Chinazolindiamin, um das 6-Sulfonylchlorid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit dem entsprechenden Amin behandelt, um das gewünschte Produkt zu erhalten . Ein weiteres Verfahren beinhaltet die Diazotierung des entsprechenden Amins, gefolgt von der Behandlung mit Schwefeldioxid in Gegenwart von Kupfer(II)-chlorid .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen, die Verwendung von Durchflussreaktoren und die Reinigungstechniken, wären jedoch anwendbar.
3. Analyse der chemischen Reaktionen
Arten von Reaktionen
2,4-Diamino-5-chlor-chinazolin-6-sulfonsäure-dimethylamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Sulfonsäuregruppe kann durch verschiedene Nucleophile substituiert werden.
Oxidation und Reduktion:
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen dieser Verbindung verwendet werden, sind Chlorsulfonsäure zur Chlorsulfonierung und Kupfer(II)-chlorid zur Diazotierung . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Behandlung mit verschiedenen Aminen verschiedene Sulfonamid-Derivate ergeben .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with different nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include chlorosulfonic acid for chlorosulfonation and copper(II) chloride for diazotization . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with different amines can yield various sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-chlor-chinazolin-6-sulfonsäure-dimethylamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese anderer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht für sein Potenzial als antimikrobielles und antimalarielles Mittel.
Medizin: Erforscht für seine zytotoxischen und antibakteriellen Aktivitäten.
5. Wirkmechanismus
Der Wirkmechanismus von 2,4-Diamino-5-chlor-chinazolin-6-sulfonsäure-dimethylamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es wurde gezeigt, dass es Dihydrofolat-Reduktase, ein Enzym, das für die DNA-Synthese in Mikroorganismen entscheidend ist, hemmt . Diese Hemmung stört den Folat-Weg, was zum Tod der Zielzellen führt.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in microorganisms . This inhibition disrupts the folate pathway, leading to the death of the target cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-Diamino-6-Chinazolinsulfonamide: Diese Verbindungen haben eine ähnliche Kernstruktur und zeigen vergleichbare biologische Aktivitäten.
Chinazolinon-Derivate: Diese Verbindungen gehören ebenfalls zur Chinazolin-Familie und haben diverse pharmakologische Aktivitäten.
Einzigartigkeit
2,4-Diamino-5-chlor-chinazolin-6-sulfonsäure-dimethylamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, Dihydrofolat-Reduktase zu hemmen, unterscheidet es von anderen Chinazolin-Derivaten .
Eigenschaften
CAS-Nummer |
92144-20-2 |
|---|---|
Molekularformel |
C10H12ClN5O2S |
Molekulargewicht |
301.75 g/mol |
IUPAC-Name |
2,4-diamino-5-chloro-N,N-dimethylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H12ClN5O2S/c1-16(2)19(17,18)6-4-3-5-7(8(6)11)9(12)15-10(13)14-5/h3-4H,1-2H3,(H4,12,13,14,15) |
InChI-Schlüssel |
FHUUSNMEGAIZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=C(C2=C(C=C1)N=C(N=C2N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



